molecular formula C22H21N5O2S B2674760 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide CAS No. 872996-16-2

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide

Cat. No.: B2674760
CAS No.: 872996-16-2
M. Wt: 419.5
InChI Key: SNWGJVDZGOJSSA-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a bicyclic heteroaromatic scaffold known for its pharmacological versatility. The core structure is substituted at position 6 with a benzylsulfanyl group (-S-benzyl) and at position 3 with an ethyl-linked 4-methoxybenzamide moiety. These features make it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets .

Properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-7-17(8-10-18)22(28)23-14-13-20-25-24-19-11-12-21(26-27(19)20)30-15-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWGJVDZGOJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the benzylsulfanyl group, and finally, the attachment of the ethyl chain and methoxybenzamide moiety. The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties. In medicine, it is being investigated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways within cells. The benzylsulfanyl group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Variations

The following table compares key structural features and physicochemical properties of the target compound with similar derivatives:

Compound Name Position 6 Substituent Position 3 Substituent Molecular Weight Key Properties/Activities
N-{2-[6-(Benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide Benzylsulfanyl 4-Methoxybenzamide (ethyl linker) ~440.5* High lipophilicity; unconfirmed bioactivity
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 4-Chlorobenzylamino Benzamide (ethyl linker) 406.87 Potential kinase inhibition
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide 3-(Trifluoromethyl)benzylsulfanyl 4-Methylbenzamide (ethyl linker) ~464.5* Enhanced metabolic stability (CF₃ group)
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Methyl 4-Methoxybenzylamine 309.3 Cytotoxicity (Hep cell line IC₅₀: ~5 µg/ml)
N-(2-{6-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide Carbamoylmethylsulfanyl Benzamide (ethyl linker) 577.6 Multi-target engagement (e.g., GPCRs)

*Estimated based on structural analogs.

Key Observations

Substituent Impact on Lipophilicity: The benzylsulfanyl group in the target compound increases lipophilicity compared to amino or methyl substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility. The 3-(trifluoromethyl)benzylsulfanyl group in further elevates hydrophobicity and introduces metabolic resistance via the CF₃ group.

Bioactivity Trends :

  • Methyl or small alkyl groups at position 6 (e.g., ) correlate with cytotoxic activity, possibly due to enhanced DNA intercalation or kinase inhibition.
  • Ethyl-linked benzamide/4-methoxybenzamide moieties (target compound, ) suggest a conserved pharmacophore for binding to aromatic residue-rich targets, such as ATP-binding pockets .

Synthetic Flexibility :

  • Derivatives like demonstrate the scaffold’s adaptability to complex substituents (e.g., carbamoylmethylsulfanyl), enabling tailored interactions with targets like G protein-coupled receptors (GPCRs) .

Biological Activity

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide (CAS Number: 872996-93-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure that combines a triazolopyridazine core with a benzylthio group and a methoxybenzamide moiety. Its molecular formula is C20H19N5O2S2C_{20}H_{19}N_{5}O_{2}S_{2} and it has a molecular weight of approximately 425.53 g/mol.

PropertyValue
Molecular FormulaC20H19N5O2S2C_{20}H_{19}N_{5}O_{2}S_{2}
Molecular Weight425.53 g/mol
CAS Number872996-93-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles possess potent antibacterial activity against various strains of bacteria. In vitro testing demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .

Antiviral Activity

The antiviral potential of this compound is also noteworthy. Compounds within the triazole class have been studied for their effectiveness against viral infections. For example, analogs of this compound have shown promise in inhibiting viral replication in laboratory settings . This suggests that further exploration into its antiviral mechanisms could yield beneficial therapeutic applications.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. For instance:

  • Case Study 1 : In a study involving human colon cancer (HCT 116) cell lines, certain triazole derivatives exhibited high anticancer activity with an IC50 value of 4.363 μM compared to doxorubicin .
  • Case Study 2 : Another study reported that compounds with similar structures were effective in inhibiting cell proliferation across multiple cancer cell lines .

These findings indicate that this compound could serve as a lead compound in the development of new anticancer agents.

The proposed mechanism of action for the biological activities of this compound involves the inhibition of key enzymes or pathways critical for microbial growth and cancer cell proliferation. Molecular docking studies suggest that these compounds may interact with specific targets such as tyrosine kinases (CDK2), which are vital for cell cycle regulation .

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